molecular formula C37H75NO3 B13362685 Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate

Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate

Katalognummer: B13362685
Molekulargewicht: 582.0 g/mol
InChI-Schlüssel: GZUWFRJHCUMYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate (CAS: 2101533-78-0) is a synthetic lipid derivative with the molecular formula C28H57NO3 and a molecular weight of 455.8 g/mol . Structurally, it consists of a heptadecan-9-yl ester group linked to an octanoate chain modified by a tertiary amine substituent, specifically (3-hydroxypropyl)(nonyl)amino. This compound is characterized by a purity range of 95–98% and is typically synthesized for research applications, with a lead time of 1–2 weeks for procurement .

Eigenschaften

Molekularformel

C37H75NO3

Molekulargewicht

582.0 g/mol

IUPAC-Name

heptadecan-9-yl 8-[3-hydroxypropyl(nonyl)amino]octanoate

InChI

InChI=1S/C37H75NO3/c1-4-7-10-13-16-21-26-32-38(34-28-35-39)33-27-22-17-20-25-31-37(40)41-36(29-23-18-14-11-8-5-2)30-24-19-15-12-9-6-3/h36,39H,4-35H2,1-3H3

InChI-Schlüssel

GZUWFRJHCUMYRM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions

Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydroxyl compounds.

    Substitution: Formation of substituted amino compounds.

Vergleich Mit ähnlichen Verbindungen

Impact of Substituent Variations

  • Hydroxy Group Position : The 3-hydroxypropyl group in the target compound (vs. 2-hydroxyethyl in SM-102 or other analogues) may alter hydrogen-bonding capacity and pKa, affecting ionization in acidic environments (e.g., endosomes) .
  • Chain Complexity: SM-102 and the 2089251-33-0 analogue incorporate oxo and undecyloxy/nonyloxy groups, which enhance polarity and could improve interactions with nucleic acids .
  • Branched vs. Linear Chains : The branched 2-methylundecan-3-yloxy group in 2156654-70-3 reduces molecular packing density, which may enhance membrane fusion efficiency in LNPs .

Functional Implications

  • Drug Delivery Efficiency : SM-102's efficacy in mRNA delivery is well-documented, attributed to its optimal balance of hydrophobicity and ionizable amine groups . The target compound’s simpler structure may offer lower toxicity but reduced encapsulation efficiency.

Biologische Aktivität

Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate is a complex amphiphilic compound that has garnered attention for its potential applications in drug delivery systems and biological research. This article explores its biological activity, focusing on its interactions with biological membranes, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C37H75NO3C_{37}H_{75}NO_3, with a molecular weight of approximately 582.0 g/mol. The compound features a long hydrophobic heptadecan-9-yl chain and a hydrophilic amino group, which allows it to interact with both lipid and aqueous environments, enhancing its utility in various biological applications .

The biological activity of this compound primarily stems from its ability to integrate into lipid bilayers. This integration can alter membrane fluidity and permeability, which is crucial for enhancing the bioavailability of therapeutic agents. The amphiphilic nature facilitates the transport of drugs across cellular membranes, potentially improving their efficacy .

Applications in Drug Delivery

This compound has been investigated as a vehicle for delivering RNA and other therapeutic agents. Its ionizable amino lipid properties make it particularly effective in forming lipid nanoparticles that encapsulate nucleic acids, thereby enhancing their stability and cellular uptake .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoateSimilar structure but lacks the nonyl groupMay have different amphiphilic properties
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoateContains different functional groupsOffers distinct chemical interactions due to additional functionalization

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Membrane Interaction : Research indicates that this compound can significantly enhance membrane fluidity, which may facilitate the delivery of hydrophilic drugs across lipid membranes .
  • Therapeutic Efficacy : In vitro studies demonstrated improved cellular uptake of RNA when encapsulated in lipid nanoparticles formulated with this compound, suggesting its potential in mRNA vaccine delivery systems .
  • Biocompatibility : Preliminary toxicity assessments suggest that this compound exhibits favorable biocompatibility profiles, making it suitable for pharmaceutical applications .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • mRNA Vaccine Delivery : A study conducted on lipid nanoparticles containing this compound showed significant enhancement in mRNA stability and immune response in animal models, indicating its potential use as an adjuvant in vaccines .
  • Antiviral Applications : Investigations into the compound's antiviral properties revealed that it could inhibit viral replication in cell cultures infected with various viruses, including HIV and influenza .

Q & A

Q. What structural features of Heptadecan-9-yl derivatives are critical for mRNA encapsulation and delivery in lipid nanoparticles (LNPs)?

The tertiary amine in the headgroup enables pH-dependent ionization, facilitating mRNA complexation during LNP formation and endosomal escape via proton sponge effects. Hydrophobic lipid tails (e.g., heptadecan-9-yl) enhance membrane integration, while ester linkages in substituents (e.g., 3-hydroxypropyl/nonyl) influence biodegradability. Systematic studies on analogous lipids (e.g., SM-102, Lipid 5) demonstrate that optimal pKa (6.5–6.9) balances mRNA protection and endosomal membrane disruption .

Q. How do ester linkages in Heptadecan-9-yl derivatives impact biodegradability and pharmacokinetics?

Ester bonds undergo hydrolysis by esterases, accelerating systemic clearance and reducing toxicity. For example, primary esters in lipid tails increase pKa but reduce mRNA expression, while secondary esters improve expression and maintain rapid hepatic clearance. Comparative studies in rodents and non-human primates show that ester-containing lipids achieve 90% hepatic clearance within 48 hours, critical for repeat dosing .

Q. What analytical methods are recommended for characterizing synthetic Heptadecan-9-yl-based lipids?

Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) for purity assessment (>98%), nuclear magnetic resonance (NMR) for structural validation, and dynamic light scattering (DLS) for LNP size/polydispersity. Radiolabeled variants (e.g., ^14C-tagged lipids) enable tracking biodistribution via quantitative whole-body autoradiography (QWBA) .

Advanced Research Questions

Q. How are molecular dynamics (MD) simulations used to optimize LNP formulations containing Heptadecan-9-yl derivatives?

Atomistic MD simulations (e.g., 3 μs trajectories) reveal that neutral lipids aggregate into hydrophobic cores at >40 mol%, reducing bilayer order and enhancing mRNA release. Protonated lipids localize to high-curvature regions, mimicking endosomal membrane destabilization. These insights guide lipid ratio adjustments to improve encapsulation efficiency .

Q. What experimental strategies resolve contradictions between mRNA expression efficacy and rapid systemic clearance in ester-modified lipids?

Structure-activity relationship (SAR) studies compare variants with primary/secondary esters. For instance, Lipid 5 (with one primary and one secondary ester) achieves 3-fold higher mRNA expression than MC3-LNPs while maintaining rapid hepatic clearance. Parallel pharmacokinetic (PK) and efficacy studies in multiple species validate optimal candidates .

Q. How do radiolabeled tracers and hepatocyte models elucidate the metabolic fate of Heptadecan-9-yl derivatives?

In vitro hepatocyte assays identify ester hydrolysis as the primary metabolic pathway, yielding beta-oxidation products excreted in urine/bile. In vivo ^14C-labeled lipid studies in rats using QWBA and LC-MS/MS show >80% of metabolites accumulate in the liver, spleen, and kidneys within 24 hours, informing toxicity profiles .

Q. What methodologies quantify the impact of lipid headgroup polarity on LNP stability and immunogenicity?

Polar headgroups (e.g., 3-hydroxypropyl) improve water solubility but may increase immunogenicity. Stability is assessed via serum incubation assays (measuring mRNA retention), while cytokine profiling in primates evaluates immune activation. For example, SM-102’s 2-hydroxyethyl headgroup minimizes TLR4 activation compared to bulkier alternatives .

Methodological Notes

  • pKa Optimization : Use fluorescence-based TNS assays to measure pH-dependent membrane disruption .
  • Biodistribution Studies : Combine QWBA (for spatial resolution) with LC-MS/MS (for metabolite identification) .
  • SAR Screening : Prioritize lipids with balanced ester hydrophobicity and headgroup polarity to enhance endosomal escape and reduce off-target accumulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.